molecular formula C17H18N6O2 B2511183 (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1171009-05-4

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2511183
CAS No.: 1171009-05-4
M. Wt: 338.371
InChI Key: SKVRJPQHDAGKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates multiple heterocyclic systems—including imidazole, pyrimidine, piperazine, and furan—that are commonly found in biologically active molecules . Compounds featuring an imidazole core are known to interact with a variety of enzymes and cellular receptors . The piperazine moiety is a frequent component in pharmaceuticals and often contributes to favorable pharmacokinetic properties . Similarly, the pyrimidine ring is a key scaffold in many therapeutic agents . This specific combination of pharmacophores suggests potential for investigation in areas such as enzyme inhibition and receptor modulation. Researchers might evaluate this compound as a candidate or lead structure in various assay systems. (Product is for research purposes only. Not for human or veterinary diagnostic or therapeutic use.)

Properties

IUPAC Name

furan-2-yl-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-13-19-15(11-16(20-13)23-5-4-18-12-23)21-6-8-22(9-7-21)17(24)14-3-2-10-25-14/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVRJPQHDAGKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6OC_{19}H_{22}N_{6}O with a molecular weight of approximately 350.42 g/mol. The structure features a piperazine ring, an imidazole moiety, and a furan group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens. For instance, studies have shown that similar imidazole-containing compounds demonstrate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)
Test Compound15 (E. coli)
Reference Drug (Streptomycin)28 (E. coli)

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. The compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specific studies have highlighted the ability of related compounds to target cancer cell lines effectively .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that similar structures can inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways relevant to cancer and cardiovascular diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study synthesized several imidazole derivatives, including variants of the target compound, and evaluated their biological activities. The results indicated that modifications in the imidazole ring significantly influenced antimicrobial and anticancer activities .
  • In Vivo Studies :
    In vivo studies demonstrated that compounds with similar structures could reduce tumor size in animal models, suggesting that the target compound may have therapeutic potential in oncology .
  • Mechanistic Insights :
    Mechanistic studies revealed that compounds featuring the imidazole and furan moieties could induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as lead compounds for drug development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing imidazole and pyrimidine moieties exhibit anticancer activities. The ability of these compounds to inhibit key signaling pathways involved in cancer cell proliferation has been documented. For example, studies have shown that similar derivatives can effectively target protein kinases associated with tumor growth, leading to apoptosis in cancer cells .

Antimicrobial Activity

The furan ring in the compound contributes to its antimicrobial properties. Compounds with furan and imidazole groups have been reported to exhibit significant antibacterial and antifungal activities. This is particularly relevant in the development of new antibiotics as resistance to existing drugs becomes a pressing issue .

Antiviral Effects

There is emerging evidence that derivatives of this compound may possess antiviral properties. The mechanism often involves interference with viral replication processes, which could be beneficial in treating viral infections .

Case Study 1: Anticancer Activity

In a recent study, a derivative of this compound was tested against a panel of cancer cell lines. The results showed that it significantly inhibited cell growth in breast and lung cancer models, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a synthesized derivative containing the furan moiety. The study revealed that the compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .

Potential Therapeutic Uses

Given its diverse biological activities, (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone could be explored for various therapeutic applications:

  • Cancer Treatment : Targeting specific kinases involved in cancer progression.
  • Infectious Diseases : Developing new treatments for bacterial and viral infections.
  • Neurological Disorders : Investigating potential neuroprotective effects due to its ability to modulate cellular signaling pathways.

Comparison with Similar Compounds

Target Compound vs. Thiophene Analogs

Replacing the furan-2-yl group in the target compound with a thiophen-2-yl moiety (as in compound 21 from ) increases lipophilicity due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen. This substitution may enhance membrane permeability but reduce aqueous solubility. Thiophene-containing analogs like compound 21 are often explored for their improved metabolic stability in hepatic environments .

Target Compound vs. Benzoimidazole Derivatives

Compound 7 from features a 1H-benzo[d]imidazol-2-yl group instead of the pyrimidine-imidazole core. However, this bulkier structure may reduce blood-brain barrier penetration compared to the target compound’s more compact pyrimidine-imidazole unit .

Heterocyclic Core Modifications

Imidazole vs. Pyrazole Substituents

The compound in replaces the 1H-imidazol-1-yl group with a 1H-pyrazol-1-yl moiety. Pyrazole’s adjacent nitrogen atoms create distinct hydrogen-bonding patterns, which could alter receptor selectivity. For example, pyrazole derivatives may exhibit stronger interactions with kinases or serotonin receptors, whereas imidazole is more common in histaminergic targets. The molecular weight difference (392.5 g/mol for the pyrazole analog vs. ~393 g/mol estimated for the target compound) is negligible, suggesting similar pharmacokinetic profiles .

Pyrimidine vs. Pyridine Scaffolds

Patent compounds in employ pyridine rings instead of pyrimidines. However, pyridine derivatives like those in often show enhanced stability under acidic conditions due to reduced ring strain .

Substituent Effects on Piperazine

The target compound’s piperazine group is unsubstituted, whereas analogs in and feature 4-(trifluoromethyl)phenyl or ethyl substituents. The trifluoromethyl group (as in compound 21) introduces strong electron-withdrawing effects, which can improve binding to hydrophobic pockets but may increase cytotoxicity. In contrast, the target compound’s simpler piperazine structure likely reduces synthetic complexity and off-target interactions .

Comparative Data Table

Compound Name/ID Core Heterocycle Aromatic Group Piperazine Substituent Molecular Weight (g/mol) Key Property/Effect
Target Compound Pyrimidine-Imidazole Furan-2-yl None ~393 (estimated) Balanced solubility/permeability; CNS potential
Compound 21 () Pyrimidine-Imidazole Thiophen-2-yl 4-(Trifluoromethyl)phenyl Not reported Higher lipophilicity; improved metabolic stability
Compound 7 () Benzoimidazole Pyridin-2-yl 4-Methoxybenzyl Not reported Dual H1/H4 activity; reduced BBB penetration
Patent Compound () Pyridine Trifluoromethylphenyl Ethyl Not reported Acid stability; kinase selectivity
Pyrazole Analog () Pyrimidine-Pyrazole Phenoxypropan-1-one None 392.5 Altered hydrogen bonding; kinase/receptor selectivity

Key Research Findings

Furan vs. Thiophene : The target compound’s furan group may offer better solubility than thiophene analogs, critical for oral bioavailability .

Imidazole vs. Pyrazole: Imidazole’s non-adjacent nitrogens likely enhance binding to histamine receptors, while pyrazole derivatives may target kinases .

Piperazine Modifications : Unsubstituted piperazine in the target compound simplifies synthesis but may limit potency compared to trifluoromethyl-substituted analogs .

Limitations and Unreported Data

  • Biological activity data (e.g., IC50, receptor binding) are absent, limiting direct efficacy comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.